molecular formula C10H14O4S B13894309 2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane

2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane

Cat. No.: B13894309
M. Wt: 230.28 g/mol
InChI Key: LGCASADUXFIQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane is a complex organic compound featuring a unique structure that includes both dioxolane and dihydrothiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide . The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Industrial methods may also employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane is unique due to its combination of dioxolane and dihydrothiophene rings, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications where both stability and reactivity are required.

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane

InChI

InChI=1S/C10H14O4S/c1-6-15-8(10-13-4-5-14-10)7(1)9-11-2-3-12-9/h1,6-10H,2-5H2

InChI Key

LGCASADUXFIQLF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2C=CSC2C3OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.